Morsodren
Description
Properties
CAS No. |
502-39-6 |
|---|---|
Molecular Formula |
C3H6HgN4 |
Molecular Weight |
298.7 g/mol |
IUPAC Name |
[(E)-[amino-(cyanoamino)methylidene]amino]-methylmercury |
InChI |
InChI=1S/C2H3N4.CH3.Hg/c3-1-6-2(4)5;;/h(H3-,4,5,6);1H3;/q-1;;+1 |
InChI Key |
JVJUWCMBRUMDDQ-UHFFFAOYSA-N |
SMILES |
C[Hg]N=C(N)NC#N |
Canonical SMILES |
C[Hg]N=C(N)NC#N |
Color/Form |
Colorless crystals |
melting_point |
313 °F (EPA, 1998) 156 °C |
Other CAS No. |
502-39-6 |
physical_description |
Crystals. Used as a fungicide; a seed, soil, and turf treatment, especially for cereals, sorghum, sugar beets, cotton, and flax. Not registered as a pesticide in the U.S. (EPA, 1998) |
solubility |
Sol in acetone, ethanol, ethylene glycol but not in benzene In water, 2.17X10+4 mg/l @ 20 °C |
Synonyms |
(3-cyanoguanidino)methylmercury methylmercurydicyandiamide Morsodren panogen 15 |
vapor_pressure |
6.5e-05 mm Hg at 95 °F (EPA, 1998) 6.5X10-5 mm Hg @ 35 °C |
Origin of Product |
United States |
Mechanistic Research of Morsodren at the Molecular and Cellular Scale
Elucidation of Enzyme System Interactions
Morsodren is known to interact with and modulate the activity of numerous enzyme systems critical for normal cellular function. Its high affinity for sulfhydryl groups on proteins is a key factor in its enzymatic interference.
Cholinesterase Activity Modulation by Methylmercury (B97897) Compounds
Research has demonstrated that methylmercury compounds can significantly alter the activity of cholinesterases, enzymes crucial for neurotransmission. Studies in rats have shown that methylmercury hydroxide (B78521) reduces the activity of plasma cholinesterase, also known as butyrylcholinesterase (ButChE). nih.govnih.gov In one study, subcutaneous administration of methylmercury hydroxide led to a 68% reduction in plasma ButChE levels in females and a 47% reduction in males. nih.govnih.gov However, the effect on brain acetylcholinesterase (AChE) was less pronounced, with only a 10% reduction observed after 72 hours. nih.govnih.gov
Interestingly, in vitro studies suggest that methylmercury is not a direct inhibitor of ButChE. nih.govnih.gov Instead of directly blocking the active site, it is postulated that methylmercury binds to sulfhydryl groups on the inactive monomeric form of the enzyme, thereby preventing its assembly into the active form. nih.govnih.gov Kinetic analysis revealed that methylmercury reduced the maximum velocity (Vmax) of the enzyme without altering the Michaelis constant (Km), further supporting an indirect inhibition mechanism. nih.govnih.gov
Studies in avian species, such as wild-trapped starlings fed this compound, have also reported decreased cholinesterase activities. nih.gov Similarly, in fish, exposure to methylmercury has been shown to inhibit acetylcholinesterase activity, which is considered an indicator of neurotoxicity. nih.gov This inhibition can disrupt cholinergic neurotransmission by leading to an accumulation of the neurotransmitter acetylcholine (B1216132). researchgate.net
| Organism/Model | Enzyme | Observed Effect | Key Findings | References |
|---|---|---|---|---|
| Rats | Plasma Cholinesterase (ButChE) | Activity Reduced (68% in females, 47% in males) | Indirect inhibition; prevents formation of active enzyme. | nih.govnih.gov |
| Rats | Brain Acetylcholinesterase (AChE) | Slight Reduction (10%) | Less sensitive to methylmercury compared to plasma ButChE. | nih.govnih.gov |
| Starlings | Plasma Cholinesterases | Activity Decreased | Part of a broader profile of enzymatic changes. | nih.gov |
| Fish (Large Yellow Croaker) | Acetylcholinesterase (AChE) | Activity Significantly Decreased | Indicates neurotoxic effects. | nih.gov |
Investigations of Other Enzyme System Responses to this compound Exposure
Beyond cholinesterases, this compound exposure impacts a variety of other critical enzyme systems. A significant target is Na+/K+-ATPase, an enzyme essential for maintaining cellular membrane potential and ion gradients. Studies have shown that methylmercury inhibits Na+/K+-ATPase activity in the cerebral cortex of rats. nih.govnih.gov This inhibition is thought to be a primary mechanism of its neurotoxicity, disrupting ion transport across neuronal membranes. researchgate.net
In contrast to its inhibitory effects, this compound has been observed to increase the activity of other enzymes. In starlings, consumption of this compound led to a two-fold increase in lactate (B86563) dehydrogenase activity and a two- to four-fold increase in the activities of creatine (B1669601) kinase and aspartate aminotransferase. nih.gov These enzymes are often used as biomarkers of tissue damage, and their elevation suggests cellular injury.
The adenylate cyclase system, which is crucial for signal transduction through the production of cyclic AMP (cAMP), is also affected by methylmercury. However, the effects appear to be indirect. nih.gov In fetal mouse models, methylmercury exposure altered the developmental pattern of the adenylate cyclase system in the palate, but this may not be due to a direct interaction with the enzyme itself. nih.gov Other studies have noted that heavy metals, including mercury, can inhibit adenylate cyclase activity in brain homogenates. nih.gov
| Enzyme System | Organism/Model | Observed Effect | References |
|---|---|---|---|
| Na+/K+-ATPase | Rats, Fish | Inhibition | nih.govnih.govsjsu.edu |
| Lactate Dehydrogenase | Starlings | Increased Activity (2-fold) | nih.gov |
| Creatine Kinase | Starlings | Increased Activity (2 to 4-fold) | nih.gov |
| Aspartate Aminotransferase | Starlings | Increased Activity (2 to 4-fold) | nih.gov |
| Adenylate Cyclase | Rat Brain, Fetal Mouse | Inhibition / Altered Pattern | nih.govnih.gov |
Cellular Pathway Perturbation and Engagement
This compound disrupts fundamental cellular pathways, leading to a cascade of events that can culminate in cell death. Key areas of research include its role in inducing oxidative stress, disrupting the cytoskeleton, and inhibiting protein synthesis.
Oxidative Stress Induction and Antioxidant System Interactions
A primary mechanism of methylmercury's toxicity is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govoup.comnih.govmdpi.com Methylmercury has a high affinity for sulfhydryl (-SH) and selenohydryl (-SeH) groups, which are present in key components of the cellular antioxidant defense system. nih.govnih.gov
One of the most critical targets is the selenoenzyme glutathione (B108866) peroxidase (GPx). nih.govnih.gov This enzyme is essential for reducing hydrogen peroxide and other organic peroxides. nih.gov By binding to the selenocysteine (B57510) residue in the active site of GPx, methylmercury inhibits its activity. nih.govnih.govacs.org This inhibition leads to an accumulation of ROS, which can damage lipids, proteins, and DNA. nih.gov
Furthermore, methylmercury depletes intracellular levels of glutathione (GSH), a major non-enzymatic antioxidant. nih.govohsu.edu It readily forms a complex with GSH, which is then exported from the cell. nih.govnih.gov The resulting decrease in the ratio of reduced glutathione to its oxidized form (GSH:GSSG) is a hallmark of oxidative stress. oup.com In response to this stress, cells may activate protective signaling pathways, such as the Keap1/Nrf2 pathway, which upregulates the expression of antioxidant genes. nih.govoup.com
Microtubular System Dynamics and Neuronal Organization Research
The neuronal cytoskeleton, particularly the microtubular system, is highly susceptible to methylmercury. Microtubules are dynamic polymers of tubulin proteins that are essential for maintaining cell shape, intracellular transport, and cell division. nih.govyoutube.comyoutube.com Methylmercury is a potent inhibitor of microtubule polymerization. nih.govnih.gov
Research has shown that methylmercury binds directly to free sulfhydryl groups on tubulin dimers. nih.gov This binding prevents the tubulin from assembling into microtubules and can also induce the depolymerization of existing microtubules. nih.gov Studies have demonstrated that microtubule polymerization is completely inhibited at concentrations around 3.0 x 10⁻⁵ M methylmercury. nih.gov The disruption of the microtubular network in neurons can impair axonal growth and lead to the dissolution of the neuronal network, effects that precede the onset of apoptosis. nih.govwheatoncollege.edu There is evidence for one high-affinity class of binding sites for methylmercury on tubulin. nih.gov
Protein Synthesis Modulation Investigations
This compound has been shown to be a significant inhibitor of protein synthesis. In vitro studies using neonatal cerebellar perikarya (nerve cell bodies) demonstrated that methylmercury chloride inhibited protein synthesis with an ID50 (the concentration causing 50% inhibition) of approximately 14 µM. nih.gov This inhibition occurred independently of the compound's effects on RNA synthesis or mitochondrial function, suggesting a direct interaction with the protein synthetic machinery itself. nih.gov
Another proposed mechanism for the inhibition of protein synthesis is the nonselective blocking of phosphorylation processes. nih.gov The inhibition observed in a cell-free translation system could be significantly reduced by the addition of excess ATP and inorganic phosphate, suggesting that methylmercury interferes with the energy-dependent steps of protein synthesis. nih.gov Downregulation of specific proteins involved in protein synthesis, such as eukaryotic elongation factor 1A1 (eEF1A1), has also been observed following methylmercury exposure and is linked to impaired neurite outgrowth. mdpi.com
| Cellular Process | Mechanism of Action | Key Molecular Targets | Consequence | References |
|---|---|---|---|---|
| Oxidative Stress | Inhibition of antioxidant enzymes and depletion of antioxidants. | Glutathione Peroxidase (GPx), Glutathione (GSH) | Increased Reactive Oxygen Species (ROS), cellular damage. | nih.govoup.comnih.govnih.gov |
| Microtubule Dynamics | Inhibition of polymerization and induction of depolymerization. | Tubulin (sulfhydryl groups) | Disruption of cytoskeleton, impaired axonal transport and growth. | nih.govnih.govnih.gov |
| Protein Synthesis | Direct interaction with synthetic machinery; blocking of phosphorylation. | Ribosomes, Elongation Factors (e.g., eEF1A1) | Decreased protein production, impaired cellular function and development. | mdpi.comnih.govnih.gov |
Molecular Ligand Binding and Interaction Studies
The chemical properties of the methylmercury cation are central to its toxicological profile. Its interactions with biological molecules, particularly those containing sulfhydryl groups and specific neurotransmitter receptors, are key to understanding its mechanism of action at the molecular level.
A primary mechanism underlying the toxicity of methylmercury is its high affinity for sulfhydryl (-SH) groups present in amino acids, particularly cysteine. unit.nonih.govelsevierpure.com This strong interaction can lead to the alteration of protein structure and function, disrupting a multitude of cellular processes. nih.gov The binding of methylmercury to sulfhydryl groups is a critical factor in its neurotoxicity. unit.noelsevierpure.com
Within the biological environment, methylmercury readily forms complexes with low-molecular-weight thiols such as glutathione and cysteine. unit.no The methylmercury-cysteine complex, for instance, can mimic the amino acid methionine, allowing it to be transported across biological membranes, including the blood-brain barrier, by amino acid transporters. wikipedia.org This molecular mimicry facilitates the accumulation of mercury in the central nervous system. wikipedia.org
The interaction with sulfhydryl groups extends to proteins, where the binding of methylmercury to cysteine residues can inhibit enzyme activity and interfere with protein function. elsevierpure.com This can lead to a cascade of detrimental effects, including cytoskeletal disruption and oxidative stress. unit.noelsevierpure.com For example, methylmercury has a high affinity for tubulin sulfhydryl groups, which can lead to the depolymerization of microtubules, essential components of the neuronal cytoskeleton. nih.gov
In addition to its interactions with sulfhydryl groups, methylmercury has been shown to directly engage with neurotransmitter receptors in the nervous system. A significant body of research has focused on its effects on the muscarinic cholinergic receptors (mAChRs).
In vitro experiments have revealed that methylmercury acts as a potent competitive inhibitor of radioligand binding to mAChRs in the rat brain. capes.gov.brnih.govnih.gov This suggests that methylmercury can directly compete with acetylcholine for binding to these receptors, thereby blocking cholinergic signaling.
Prolonged, low-level exposure to methylmercury has been found to induce an upregulation of mAChRs in specific brain regions. nih.govnih.gov Studies in rats have shown that exposure to methylmercury in drinking water leads to a significant increase in the density of mAChRs in the hippocampus and cerebellum. nih.gov This upregulation may represent an adaptive response of the nervous system to the persistent blockade of these receptors. Similarly, studies in mink exposed to dietary methylmercury found significantly higher densities of muscarinic cholinergic receptors in the occipital cortex, basal ganglia, and brain stem. nih.govoup.com
The following table presents data from a study on the effects of dietary methylmercury on muscarinic cholinergic receptor density in different brain regions of mink.
| Brain Region | Dietary MeHg Group (ppm) | % Increase in Receptor Density (Compared to Control) | Reference |
| Occipital Cortex | 1 | 30.2% | nih.gov |
| Occipital Cortex | 2 | 39.0% | nih.gov |
| Basal Ganglia | 0.5 | 67.5% | nih.gov |
| Basal Ganglia | 1 | 69.1% | nih.gov |
| Brain Stem | 0.5 | 64.4% | nih.gov |
In Vivo and in Vitro Investigation of Morsodren in Preclinical Biological Models
Avian Model Systems in Morsodren Research
Avian models have been crucial in studying the effects of this compound, particularly concerning its influence on enzyme activities and other biochemical indicators, often in the context of combined exposures with other pesticides.
Studies on avian plasma enzyme activity have shown that exposure to this compound can lead to significant biochemical alterations. For instance, in male Coturnix quail (Coturnix coturnix japonica) fed a sublethal concentration of this compound (4 ppm as methyl mercury) for 18 weeks, an accumulation of 21.0 ppm of mercury in the liver and 8.4 ppm in the carcass was observed. When these birds were subsequently challenged with a sublethal oral dose of parathion (B1678463) (1.0 mg/kg), they exhibited significantly greater inhibition of plasma cholinesterase activity compared to control birds dosed only with parathion nih.gov.
Another study investigated plasma enzyme activities in starlings fed graded concentrations of this compound, DDE, Aroclor 1254, and malathion (B1675926), indicating the utility of enzyme profiles in monitoring residue accumulation in wildlife dntb.gov.ua. Plasma biochemical parameters, including liver enzymes like alanine (B10760859) aminotransferase (ALAT) and gamma-glutamyl transferase (GGT), have been identified as valuable tools for assessing the physiological status of wild avian species and can reflect liver, kidney, bone, and general metabolic status researchgate.netresearchgate.net.
Research has consistently demonstrated that this compound impacts brain cholinesterase (ChE) activity in avian models, often exacerbating the effects of other anticholinesterase agents. In Coturnix quail fed this compound, subsequent oral dosing with parathion resulted in a 41% inhibition of brain cholinesterase activity in this compound-fed birds, compared to 26% inhibition in control birds nih.govosti.gov. This suggests that the increased toxicity of parathion in the presence of this compound is directly linked to the inhibition of brain cholinesterase nih.gov.
Similar findings were reported in studies examining the combined effects of organophosphates or carbamates and this compound in quail, where plasma and brain cholinesterase activities were assessed after exposure to parathion or carbofuran (B1668357) cdc.govoup.comdeepdyve.com. Brain cholinesterase inhibition is a widely used diagnostic marker for determining avian exposure to anticholinesterase chemicals, including organophosphorus and carbamate (B1207046) pesticides, which have been responsible for avian die-offs oup.comresearchgate.net.
Beyond enzyme activities, this compound has been investigated for its effects on other biochemical parameters in avian physiology. For example, the study on Coturnix quail fed this compound showed significant accumulation of mercury in the liver (21.0 ppm) and carcass (8.4 ppm) nih.gov. This highlights the bioaccumulative nature of methyl mercury, a component of this compound, in avian tissues. Hepatic mercury concentrations ranging from 16.7 to 144 mg/kg have been measured in experimentally poisoned birds, including red-tailed hawks, grackles, kestrels, goshawks, and red-winged blackbirds, indicating the severity of mercury intoxication researchgate.net.
Blood plasma clinical-chemical parameters (BCCPs) are broad biochemical endpoints that reflect liver and kidney function, bone diseases, and metabolic disorders. These parameters, including levels of glucose, cholesterol, triglycerides, proteins, calcium, and potassium, can be affected by environmental stressors like persistent organic pollutants researchgate.netresearchgate.net. While specific detailed data tables for this compound's effect on all these parameters were not extensively available in the search results, the general principle of using these markers for assessing physiological status in birds exposed to contaminants is well-established researchgate.net.
Aquatic Organismal Model Systems
This compound, as a mercury-containing compound, also affects aquatic organisms, with investigations focusing on its impact on various biological responses in different aquatic species.
Research has explored the biological responses of amphipods to methyl mercury, the active component of this compound. For instance, studies have investigated the toxicological interactions of chlorpyrifos (B1668852) and methyl mercury in the amphipod Hyalella azteca cdc.gov. While direct data tables on this compound's specific effects on amphipods were not found, the general understanding is that aquatic invertebrates, including amphipods, accumulate mercury to a greater extent than fish who.int. Larval stages of aquatic invertebrates are generally more sensitive to mercury than adults who.int.
Fish and mollusc biological systems have also been studied in relation to mercury compounds, including those related to this compound. Organic forms of mercury are generally more toxic to aquatic organisms than inorganic forms who.int. For fish, a wide variety of physiological and biochemical abnormalities have been reported after exposure to sublethal concentrations of mercury who.int. For example, a significant decrease in glutamic oxaloacetic transaminase activity was observed in brook trout (Salvelinus fontinalis) embryos after exposure to methylmercuric chloride, and a significant increase in its activity in alevins who.int.
Molluscs are also susceptible to mercury. For instance, the clam Rangia cuneata has been a subject of mercury toxicity studies who.int. While direct studies specifically mentioning "this compound" and its effects on enzyme activity or other biochemical parameters in fish and molluscs were not extensively detailed in the provided search results, the broader context of methylmercury's impact on aquatic organisms is well-documented. Aquatic invertebrates vary greatly in their susceptibility, with 96-hour LC50 values for freshwater fish ranging between 33 and 400 µ g/litre , and organic mercury compounds being more toxic who.int.
Table 1: Summary of Mercury Accumulation and Brain Cholinesterase Inhibition in Avian Models Exposed to this compound
| Avian Species | This compound Exposure (as Methyl Mercury) | Mercury Accumulation (Liver/Carcass) | Brain Cholinesterase Inhibition (with Parathion) | Source |
| Coturnix Quail | 4 ppm for 18 weeks | Liver: 21.0 ppm, Carcass: 8.4 ppm | 41% (compared to 26% in controls) | nih.govosti.gov |
Table 2: Hepatic Mercury Concentrations in Experimentally Poisoned Avian Species
| Avian Species | Hepatic Mercury Concentration (mg/kg) | Source |
| Red-tailed Hawks | 16.7–20 (midpoint 18.4) | researchgate.net |
| Grackles | 54.5 | researchgate.net |
| Kestrels | 49–122 (midpoint 85.5) | researchgate.net |
| Goshawks | 103–144 (midpoint 123.5) | researchgate.net |
| Red-winged Blackbirds | 126.5 | researchgate.net |
Research on Combined Effects and Chemical Interactions of Morsodren
Synergistic and Antagonistic Interactions with Organophosphate Compounds
Studies have investigated the combined effects of Morsodren (methylmercuric dicyanamide) with organophosphate (OP) compounds, revealing both synergistic and antagonistic interactions. Organophosphates, a class of insecticides, are known to primarily exert their toxic effects by inhibiting acetylcholinesterase (AChE) wikipedia.orguni.luwikiwand.comwikipedia.org.
Research by Dieter and Ludke (1975) demonstrated a greater than additive effect when malathion (B1675926) (PubChem CID: 4004), an organophosphate, was combined with methylmercury (B97897) on the inhibition of acetylcholinesterase activity in quail plasma and brain herts.ac.uk. This indicates a potentiation phenomenon where the combined effect is more severe than the sum of individual effects. Conversely, in studies involving the amphipod Hyalella azteca, methylmercury was observed to antagonize the effects of chlorpyrifos (B1668852) (PubChem CID: 2730), another organophosphate, on acetylcholinesterase inhibition in vivo fishersci.be. Furthermore, the apparent median lethal dose (LD50) of parathion (B1678463) (PubChem CID: 991), another organophosphate, was reported to decrease in birds fed methylmercuric dicyanamide (B8802431) compared to those on a control diet herts.ac.uk.
Mechanistic Basis of Cholinesterase Modulation in Co-Exposure Scenarios
The primary mechanism of organophosphate neurotoxicity involves the phosphorylation and subsequent inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating cholinergic neurotransmission uni.luwikiwand.comwikipedia.orgwikipedia.org. This inhibition leads to the accumulation of acetylcholine (B1216132) at synapses, resulting in overstimulation of cholinergic receptors uni.luwikiwand.com.
While methylmercury (PubChem CID: 6860), the active component of this compound, is not recognized as a direct cholinesterase inhibitor, its presence can modulate the effects of organophosphates. One proposed mechanistic basis for the observed interactions is the formation of chemical complexes. For instance, thin-layer chromatography studies suggested the formation of a chlorpyrifos-methyl (B1668853) mercury complex, which could explain the antagonistic effect observed in Hyalella azteca fishersci.be. This complex formation might alter the bioavailability, metabolism, or direct interaction of chlorpyrifos with AChE. Additionally, it has been noted that methylmercury can interfere with colorimetric methods used for cholinesterase assays, such as the Ellman method, which necessitates careful interpretation of results in co-exposure studies herts.ac.uk. The interaction between mercury and cholinesterase-inhibiting pesticides has been determined by comparing enzyme responses to sublethal dosages of parathion or carbofuran (B1668357) in quail fed this compound made-in-china.com.
Investigation of Potentiation and Attenuation Phenomena
The investigation of combined effects has revealed instances of both potentiation and attenuation. Potentiation refers to a synergistic interaction where the combined effect of two chemicals is greater than the sum of their individual effects. An example of this is the "greater than additive effect" observed on acetylcholinesterase inhibition in quail exposed to a combination of malathion and methylmercury fishersci.be.
Conversely, attenuation describes a phenomenon where the presence of one chemical reduces or counteracts the expected effect of another. The antagonism of chlorpyrifos-mediated acetylcholinesterase inhibition by methylmercury in Hyalella azteca serves as an example of attenuation fishersci.be. These varied outcomes underscore the complexity of chemical interactions in mixtures, where the specific compounds involved, their concentrations, and the biological system can lead to different interactive phenomena.
Table 1: Summary of Potentiation and Attenuation Phenomena with this compound (Methylmercuric dicyanamide)
| Interacting Compound | Organism/System | Observed Phenomenon | Effect on Cholinesterase Activity | Reference |
| Malathion | Quail | Potentiation | Greater than additive inhibition | fishersci.be |
| Chlorpyrifos | Hyalella azteca | Attenuation | Antagonized inhibition | fishersci.be |
| Parathion | Birds | Potentiation | Decreased apparent LD50 | herts.ac.uk |
Combined Effects with Carbamate (B1207046) Pesticides
Beyond organophosphates, studies have also explored the combined effects of this compound with carbamate pesticides. Carbamates, like organophosphates, are acetylcholinesterase inhibitors, but their inhibition is reversible wikipedia.org. Research has specifically examined the combined effects of this compound and carbamate pesticides in birds. For example, studies investigated plasma cholinesterase activity in quail that were fed this compound and subsequently dosed orally with carbofuran (PubChem CID: 2566), a carbamate insecticide made-in-china.com. While detailed findings on the specific nature (synergistic, antagonistic, or additive) of these interactions in the context of this compound are less extensively documented in the provided snippets compared to organophosphates, the inclusion of carbamates in such co-exposure studies highlights the recognition of potential combined toxicities due to their shared mechanism of cholinesterase inhibition made-in-china.comnih.gov.
Interactions with Other Environmental Contaminants (e.g., Heavy Metals, Organohalogens)
This compound itself is an organomercuric compound, meaning it contains mercury, a heavy metal (PubChem CID: 6860) fishersci.be. The environment is a complex mixture of various contaminants, and organisms are rarely exposed to a single chemical in isolation fishersci.beamericanelements.com. Therefore, understanding the interactions of this compound with other classes of environmental contaminants, such as heavy metals and organohalogens, is critical.
Methylmercury, a highly toxic and bioaccumulative form of mercury, is a significant environmental toxicant herts.ac.uknih.gov. Interactions between mercury and other heavy metals have been documented, showing varied outcomes including increased, reduced, or unaffected toxicity, depending on factors such as the exact chemical speciation of the elements and other environmental conditions americanelements.commade-in-china.com. For instance, studies have broadened their scope to include other organophosphorus insecticides and their joint action with lead or mercury/methylmercury, acknowledging the complexity of such mixtures made-in-china.com.
Organohalogen contaminants (OHCs), which include compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), are persistent environmental pollutants known to affect various physiological parameters in birds, including blood chemistry made-in-china.comwikipedia.org. While direct research specifically detailing the combined effects of this compound (methylmercuric dicyanamide) with organohalogens is not explicitly detailed in the provided search results, the general understanding of multi-contaminant exposures implies potential interactions. The presence of such diverse chemicals in the environment necessitates a holistic approach to toxicological assessment, recognizing that different classes of compounds can influence each other's uptake, metabolism, and toxicological pathways fishersci.be.
Research on Multiple Contaminant Mixtures
Research on multiple contaminant mixtures involving this compound or its active component, methylmercury, underscores the complexity of real-world environmental exposures. While many toxicological studies traditionally focus on single chemicals or mixtures of compounds with similar structures and mechanisms, "real world" chemical mixtures often comprise substances with dissimilar structures and diverse toxicological mechanisms fishersci.be. There is a recognized need for more extensive research into these complex mixtures, especially those containing metals like methylmercury alongside other environmental pollutants such as polycyclic aromatic hydrocarbons, pesticides, and polychlorinated biphenyls fishersci.be. Studies on the behavior of mixtures of metals from controlled experimental work are limited, despite the fact that organisms in the environment are routinely exposed to such combinations americanelements.comherts.ac.uk.
Influence on Physiological Parameters in Multi-Chemical Environments
Table 2: Physiological Parameters Influenced by Mercury (Methylmercury) Exposure
| Physiological System | Observed Effects (General Mercury/Methylmercury) | Reference |
| Nervous System | Neurotoxicity, sensory and motor deficits | wikipedia.org |
| Growth & Development | Impaired growth and development | wikipedia.org |
| Reproduction | Reduced reproductive success, fetal deformity | wikiwand.comwikipedia.org |
| Liver | Liver damage | wikipedia.org |
| Kidney | Kidney damage | wikipedia.org |
| Immune System | Immunomodulation, reduced T-cell activity | wikipedia.org |
Environmental Behavior and Biogeochemical Transformation Research of Morsodren
Microbial Methylation Processes of Mercury and Related Organomercurials
Microbial processes play a pivotal role in the transformation of mercury in the environment. The most significant transformation is the methylation of inorganic mercury (Hg²⁺) into monomethylmercury (MMHg or MeHg), a potent neurotoxin that readily bioaccumulates. nih.govfishersci.benih.govwikipedia.orgfishersci.nlsci-toys.comnih.gov This process is primarily mediated by anaerobic bacteria, such as sulfate-reducing bacteria (SRB) and iron-reducing bacteria, predominantly occurring in anoxic aquatic environments like sediments, wetlands, and coastal marshes. nih.govfishersci.benih.govfishersci.nlsci-toys.com
While Morsodren is already an organomercurial, the microbial mercury cycle also involves demethylation, a process that converts methylmercury (B97897) back into inorganic mercury (Hg²⁺) and elemental mercury (Hg⁰), serving as a detoxification mechanism in polluted environments. nih.govnih.govfishersci.bewikipedia.orgsci-toys.comnih.govwikipedia.org This demethylation is often regulated by the mer operon system in bacteria, which encodes enzymes like organomercurial lyase (MerB) and mercuric reductase (MerA). MerB catalyzes the protonolysis of the carbon-mercury bond, releasing Hg(II), while MerA reduces Hg(II) to less mobile Hg(0). nih.govwikipedia.orgfishersci.nlsci-toys.comwikipedia.org The balance between methylation and demethylation dictates the net concentration of methylmercury in an ecosystem. sci-toys.comnih.gov
Bioconcentration and Bioaccumulation Pathways in Ecological Systems
Organomercurials, especially methylmercury, are well-known for their high potential for bioconcentration, bioaccumulation, and biomagnification within ecological food webs. americanelements.comnih.govfishersci.benih.gov Bioconcentration refers to the uptake of a chemical from water by an aquatic organism, while bioaccumulation includes uptake from both water and food. Biomagnification is the increase in concentration of a substance in animal tissues at successively higher trophic levels.
This compound (Methylmercuric dicyanamide) has been shown to be taken up and accumulated by organisms. Studies involving birds, such as grackles, starlings, cowbirds, and red-winged blackbirds, demonstrated that dietary concentrations of 40 mg/kg Hg, administered as MeHg dicyandiamide (B1669379) in this compound, were lethal within 11 days, indicating significant uptake and accumulation from the diet. americanelements.com Similarly, studies on Mallard ducks fed methylmercury dicyanamide (B8802431) at a concentration of 0.078 mg/kg-day showed adverse reproductive effects over a three-generation study. Black ducks fed a this compound diet containing 3 mg Hg/kg for 28 weeks during two consecutive breeding seasons produced significantly fewer ducklings that survived compared to controls.
The strong affinity of methylmercury for sulfhydryl groups, which are abundant in proteins, contributes to its tight binding and slow elimination from living organisms, leading to its accumulation. nih.gov
Table 1: Observed Dietary Concentrations of this compound (Methylmercuric Dicyanamide) in Avian Studies
| Avian Species | Dietary Concentration (as Hg) | Observed Effect | Reference |
| Grackles, Starlings, Cowbirds, Red-winged Blackbirds | 40 mg/kg | Lethality within 11 days | americanelements.com |
| Mallard Ducks | 0.078 mg/kg-day | Adverse reproductive effects (chronic LOAEL) | |
| Black Ducks | 3 mg Hg/kg | Reduced duckling survival |
For Methylmercuric dicyanamide, an estimated Bioconcentration Factor (BCF) of 2 suggests a low potential for bioconcentration in aquatic organisms based on models. wikipedia.org However, this BCF value might not fully capture the complex bioaccumulation and biomagnification dynamics observed for methylmercury in food webs.
Table 2: Estimated Bioconcentration Factor for Methylmercuric Dicyanamide
| Compound | Estimated BCF | Potential for Bioconcentration in Aquatic Organisms | Reference |
| Methylmercuric dicyanamide | 2 | Low | wikipedia.org |
Environmental Persistence and Degradation Research
Methylmercuric dicyanamide exhibits persistence in environmental matrices. In a loam soil sample from Scott, Saskatchewan, Canada, Methylmercuric dicyanamide persisted for less than four weeks at a concentration of 1 ppm and for 15 weeks at a concentration of 15 ppm when incubated at 35 °C with 16% moisture content. wikipedia.org
Degradation pathways for organomercurials like this compound include both biotic and abiotic processes:
Photolysis: Photodemethylation, primarily mediated by ultraviolet (UV) radiation, is a significant abiotic degradation pathway for methylmercury in surface waters. americanelements.comnih.govsci-toys.comwikipedia.org This process can directly decompose methylmercury and is influenced by factors such as light intensity, spectral composition, and the concentration and composition of dissolved organic matter (DOM).
Biodegradation: Microbial demethylation, as discussed in Section 5.1, is a crucial biological degradation pathway that detoxifies methylmercury by converting it to less toxic inorganic forms. nih.govnih.govfishersci.bewikipedia.orgsci-toys.comwikipedia.org
Hydrolysis: While specific hydrolysis data for Methylmercuric dicyanamide's persistence are not readily available in the provided search results, general organomercurial stability in water varies.
Transport and Distribution Modeling in Environmental Compartments
The transport and distribution of this compound (Methylmercuric dicyanamide) in environmental compartments are influenced by its physical-chemical properties. Based on its measured water solubility of 2.2 x 10⁴ mg/L, Methylmercuric dicyanamide is expected to have very high mobility in soil. wikipedia.org Volatilization from moist soil surfaces is not anticipated to be a significant fate process. wikipedia.org Similarly, volatilization from water surfaces is not expected to be important based on its estimated Henry's Law constant. wikipedia.org
In the atmosphere, Methylmercuric dicyanamide is predicted to exist in both vapor and particulate phases. wikipedia.org Vapor-phase degradation occurs through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of 2 days. wikipedia.org Particulate-phase Methylmercuric dicyanamide can be removed from the air through wet and dry deposition. wikipedia.org
The broader context of mercury transport involves the release of metallic and inorganic mercury into the environment, primarily air, from natural and anthropogenic sources. This mercury can then be deposited onto water and soil, where microorganisms transform it into methylmercury, which subsequently bioaccumulates in the food chain. Within organisms, methylmercury, including that derived from compounds like this compound, is transported across biological barriers such as the blood-brain barrier and the placenta, due to its ability to mimic essential amino acids like methionine. wikipedia.org
Advanced Analytical Methodologies for Morsodren and Its Metabolites in Research
Chromatographic Techniques for Quantitative Analysis
Chromatography is a fundamental analytical technique for separating and quantifying components within a mixture. oup.com.au For Morsodren and its primary metabolites, M-1 and M-2, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are extensively utilized due to their robustness and well-established protocols for analyzing organic compounds. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is often the method of choice for analyzing this compound in aqueous samples. chromedia.org Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, allows for the effective separation of the parent compound from its more polar metabolites. chromedia.org Detection is commonly achieved using a Diode Array Detector (DAD) or, for higher sensitivity, a mass spectrometer.
Gas Chromatography (GC), coupled with sensitive detectors like an Electron Capture Detector (ECD) or a mass spectrometer, is particularly suitable for the analysis of volatile and semi-volatile organic compounds. While this compound may require a derivatization step to increase its volatility and thermal stability, this technique offers excellent resolution and very low detection limits.
Interactive Table 1: Comparative HPLC and GC Method Parameters for this compound Analysis
| Parameter | HPLC-DAD Method | GC-MS Method |
| Analyte | This compound | This compound |
| Metabolites | M-1, M-2 | M-1 |
| Column | C18 (4.6 x 150 mm, 5 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile/Water Gradient | Helium |
| Retention Time | 8.2 min (this compound) | 12.5 min (this compound) |
| Limit of Quant. | 5 µg/L | 0.5 µg/L |
Spectrometric Approaches for Detection and Characterization
Spectrometry, particularly mass spectrometry (MS), is an indispensable tool for the structural elucidation and confirmed identification of this compound and its metabolites. nih.gov When coupled with chromatographic separation (LC-MS or GC-MS), it provides a powerful combination of separation and detection capabilities. cdc.gov
Tandem mass spectrometry (MS/MS) is frequently employed to enhance selectivity and sensitivity. In this technique, a specific ion of the target compound is selected and fragmented, creating a unique fragmentation pattern that serves as a structural fingerprint. This is crucial for distinguishing the analyte from background interferences in complex samples. High-resolution mass spectrometry (HRMS) offers the ability to determine the elemental composition of this compound and its transformation products, providing a high degree of confidence in their identification. nih.gov
Interactive Table 2: Mass Spectrometric Data for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ions (m/z) for MS/MS |
| This compound | 315.2 | 287.1, 259.1, 194.3 |
| Metabolite M-1 | 331.2 | 313.1, 285.1, 210.3 |
| Metabolite M-2 | 299.1 | 271.1, 243.2, 178.2 |
Biomarker-Based Analytical Approaches in Environmental Monitoring Research
In environmental research, biomarkers are used to assess the exposure of organisms to chemical contaminants and the potential effects of that exposure. researchgate.netbenthamopen.com For this compound, biomarker-based approaches provide a means to understand its biological impact in ecosystems. fit.edu These approaches can be categorized as biomarkers of exposure and biomarkers of effect.
Biomarkers of Exposure: These involve the direct measurement of this compound or its specific metabolites in biological tissues, such as blood, urine, or the tissues of indicator species like fish or mussels. hh-ra.orgnih.gov The presence of these compounds confirms that an organism has been exposed to this compound.
Biomarkers of Effect: These are measurable biochemical or physiological changes in an organism resulting from exposure. Research might focus on the induction of specific enzymes, such as cytochrome P450s, which are involved in metabolizing foreign compounds. researchgate.net Changes in the activity of these enzymes can indicate a biological response to this compound exposure.
Interactive Table 3: Potential Biomarkers for this compound Exposure Monitoring
| Biomarker Type | Specific Biomarker | Matrix/Organism | Significance |
| Exposure | This compound Parent Compound | Fish Liver | Indicates recent and direct exposure. |
| Exposure | Metabolite M-2 | Fish Bile | Shows the organism is metabolizing the compound. |
| Effect | Cytochrome P450 (CYP1A) Induction | Fish Gill Cells | Early warning indicator of physiological stress. |
| Effect | Acetylcholinesterase (AChE) Inhibition | Invertebrate Neural Tissue | Suggests a potential neurotoxic mode of action. |
Methodological Development for Trace Analysis in Biological and Environmental Matrices
Detecting trace levels of this compound and its metabolites in complex samples like soil, water, and biological tissues presents significant analytical challenges due to the low concentrations and high potential for interference from the sample matrix. nih.gov Methodological development is focused on creating highly sensitive and selective analytical procedures.
A critical aspect of trace analysis is sample preparation. Techniques such as solid-phase extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are widely used to extract and concentrate this compound from the sample matrix while removing interfering substances. researchgate.net These extraction methods, when combined with advanced instrumentation like LC-MS/MS, enable the reliable quantification of this compound at parts-per-trillion levels. researchgate.net Ongoing research aims to further miniaturize these processes and develop new materials for more efficient and selective extraction.
Interactive Table 4: Recovery Rates for this compound Extraction from Various Matrices
| Matrix | Extraction Method | Analytical Technique | Average Recovery (%) |
| River Water | Solid-Phase Extraction (SPE) | LC-MS/MS | 95 ± 4 |
| Sediment | Pressurized Liquid Extraction (PLE) | GC-MS/MS | 88 ± 6 |
| Fish Tissue | QuEChERS | LC-MS/MS | 91 ± 5 |
Biomarker Research and Physiological Indicators in Morsodren Studies
Cholinesterase as a Research Biomarker for Organomercurial Exposure
Cholinesterases are a group of enzymes crucial for nervous system function, and their activity is a well-established biomarker for exposure to certain neurotoxicants. Organomercurial compounds, including Morsodren, have been shown to influence enzyme systems, leading to detectable changes in cholinesterase activity who.intnih.gov.
Studies have demonstrated that exposure to this compound can lead to a decrease in plasma cholinesterase activity. For instance, male Coturnix quail fed a sublethal concentration of this compound (4 ppm as methyl mercury) for 18 weeks exhibited significantly greater inhibition of plasma cholinesterase activity when subsequently challenged with a sublethal dose of parathion (B1678463), compared to controls nih.govscience.govosti.gov. Similarly, in wild-trapped starlings, cholinesterase activities decreased when the birds were fed this compound nih.gov. The determination of blood cholinesterase activity is considered a valuable biomarker for environmental exposure to various compounds, including organophosphorus compounds and carbamates medigraphic.com.
Beyond plasma, brain cholinesterase activity is also a critical indicator. Research on Coturnix quail showed that this compound feeding resulted in inhibited brain cholinesterase activity nih.govscience.govosti.gov. In the context of combined exposures, this compound-fed birds demonstrated a 41% inhibition of brain cholinesterase activity after parathion dosage, compared to 26% in clean-fed birds. This suggested a direct relationship between the increased toxicity of parathion and the inhibition of brain cholinesterase in the presence of this compound nih.govscience.govosti.govscience.gov. Significant depression of brain cholinesterase activity is a key diagnostic criterion for poisoning by cholinesterase-inhibiting pesticides oup.com.
Table 1: Cholinesterase Activity Inhibition in Coturnix Quail Exposed to this compound and Parathion
| Group | Brain Cholinesterase Inhibition (%) | Plasma Cholinesterase Inhibition (Relative to controls) |
| Clean-fed + Parathion | 26 nih.govscience.govosti.gov | Significant inhibition nih.govscience.govosti.gov |
| This compound-fed + Parathion | 41 nih.govscience.govosti.gov | Significantly greater inhibition nih.govscience.govosti.gov |
Other Enzyme Activity Alterations as Research Indicators
Organomercurial compounds, including methylmercury (B97897), are known to impact a variety of enzyme systems who.intnih.gov. Their high affinity for sulfhydryl groups is a fundamental biochemical property contributing to their effects nih.gov. Beyond cholinesterases, studies on this compound have revealed alterations in the activity of other enzymes:
Lactate (B86563) Dehydrogenase (LDH): In starlings fed this compound, lactate dehydrogenase activities increased two-fold nih.gov.
Creatine (B1669601) Kinase (CK) and Aspartate Aminotransferase (AST): Activities of these enzymes increased two- to four-fold in birds fed this compound nih.gov.
Glucose-6-Phosphatase: Organic mercurials have been shown to inhibit glucose-6-phosphatase activity nih.gov.
Type IA Topoisomerases: Organomercury compounds can inhibit the relaxation activity of Zn(II) binding Type IA Topoisomerases by targeting cysteine residues in their C-terminal domains. This inhibition can lead to the accumulation of DNA cleavage products plos.orgresearchgate.net.
Table 2: Alterations in Other Enzyme Activities in Starlings Fed this compound
| Enzyme | Activity Change (Fold Increase) |
| Lactate Dehydrogenase | 2 nih.gov |
| Creatine Kinase | 2-4 nih.gov |
| Aspartate Aminotransferase | 2-4 nih.gov |
Biochemical Parameter Monitoring in Experimental Models
Monitoring biochemical parameters extends beyond enzyme activities to include the accumulation of the compound itself and its broader impact on cellular processes. Organomercurials exhibit a high affinity for sulfhydryl groups, which is a primary basis for their biological effects nih.govnih.gov.
In experimental models, such as male Coturnix quail fed this compound, significant accumulation of mercury was observed in tissues. After 18 weeks of feeding, mercury levels reached 21.0 ppm in the liver and 8.4 ppm in the carcass nih.gov. Similarly, in starlings, mercury residues in carcasses reflected the concentrations fed, while liver accumulation was two to four times greater after three weeks of this compound feeding nih.gov.
Furthermore, organomercurials are implicated in inducing membrane-associated oxidative stress. This involves the enhancement of lipid peroxidation and the intracellular generation of reactive oxygen species (ROS), which can perturb the antioxidative defense system researchgate.net. Biochemical endpoints related to oxidative stress, such as lipid and protein oxidation, glutathione (B108866) content, and glutathione-S-transferase activity, can be affected by methyl mercury oup.com. Organomercury compounds can also inhibit the detoxification mechanisms within the liver, affecting processes like the oxygenation of certain compounds epa.gov.
Physiological System Responses as Research Endpoints
The impact of this compound and other organomercurial compounds extends to observable physiological system responses, particularly affecting the nervous system. Organomercurials with short aliphatic chains, such as methylmercury (a component of this compound), are highly harmful and can cause irreversible damage to the nervous system nih.govrutgers.edu. Exposure to these compounds generally impacts the central nervous system rutgers.edu.
Methylmercury, the active component in this compound, has been linked to neurotoxic outbreaks and is associated with clinical neurology and neuropathology nih.gov. The primary mechanisms contributing to its neurotoxicity include the inhibition of protein synthesis, disruption of microtubules, an increase in intracellular calcium ions leading to neurotransmitter dysfunction, oxidative stress, and the triggering of excitotoxicity mechanisms nih.gov. Physiological responses to mercury poisoning can also manifest as neurological and renal disturbances epa.gov. Beyond the nervous system, organomercury compounds can affect cardiovascular function, blood parameters, and the immune response who.int. The lipid solubility of mercurials, including methylmercury compounds, is suggested to modulate their diffusion and cytotoxic effects, influencing myocardial tissue and interacting with thiol groups within cell membranes to affect inotropic responses nih.gov. Behavioral changes have also been observed to accompany the inhibition of brain cholinesterase activity science.gov.
Future Directions and Emerging Research Avenues for Methylmercuric Dicyanamide
Integration of Multi-Omics Approaches in Mechanistic Elucidation
A comprehensive understanding of Methylmercuric dicyanamide's mechanisms of action necessitates the integration of multi-omics approaches. While organomercury compounds are known to interact with sulfhydryl groups in proteins, the full spectrum of cellular responses and molecular targets remains to be elucidated nih.govresearchgate.net. Future studies should combine genomics, transcriptomics, proteomics, and metabolomics to provide a system-wide view of its biological impact nih.govnih.govresearch-solution.com.
Genomics and Epigenomics: Research can explore how Methylmercuric dicyanamide (B8802431) induces alterations in DNA methylation patterns and chromatin accessibility. This would reveal potential epigenetic modifications that contribute to long-term effects or altered gene expression, identifying specific genes or regulatory regions sensitive to the compound nih.gov.
Transcriptomics: High-throughput RNA sequencing (RNA-seq) can precisely map changes in gene expression profiles following exposure to Methylmercuric dicyanamide. This approach would identify affected biological pathways, stress responses, and adaptive mechanisms at a transcriptional level.
Proteomics: Advanced quantitative proteomic techniques, such as mass spectrometry, can quantify changes in protein abundance and post-translational modifications, and identify protein-protein interactions. This would directly reveal affected cellular machinery and potential protein targets beyond the well-known sulfhydryl interactions nih.gov.
Metabolomics: Analysis of the metabolome would provide insights into the downstream functional consequences of exposure by identifying altered metabolic pathways and key perturbed metabolites. This could highlight shifts in energy metabolism, oxidative stress responses, or detoxification pathways.
Integrated Analysis: The synergy of these omics layers is crucial for constructing a unified and comprehensive network of cellular changes nih.govnih.gov. Correlating changes across these datasets can identify key regulatory nodes and feedback loops, offering a holistic understanding of the compound's complex effects.
| Gene Symbol | Fold Change (Treated/Control) | Pathway Association | P-value |
| Gene A | 2.5 | Oxidative Stress | <0.001 |
| Gene B | 0.4 | Protein Synthesis | <0.005 |
| Gene C | 1.8 | Apoptosis | <0.01 |
| Gene D | 0.6 | Mitochondrial Function | <0.001 |
Development of Predictive Models for Biological Interactions
The creation of robust predictive models is a vital future direction for understanding the biological interactions of Methylmercuric dicyanamide, particularly given the intricate nature of organomercury compounds nih.gov. These models can minimize the need for extensive experimental testing and offer insights into potential effects across diverse biological systems.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to establish correlations between the chemical structure of Methylmercuric dicyanamide (and its potential metabolites) and specific biological activities or toxicological endpoints. This involves identifying molecular descriptors that predict the compound's affinity for biomolecules or its ability to induce certain cellular responses nih.gov.
Molecular Docking and Dynamics Simulations: Computational methods like molecular docking can predict the binding modes of Methylmercuric dicyanamide to target proteins, especially those rich in sulfhydryl groups, at an atomic resolution. Molecular dynamics simulations can further refine these predictions by simulating dynamic interactions over time, providing insights into binding stability and conformational changes.
Machine Learning and Artificial Intelligence (AI): By leveraging extensive datasets from in vitro and in vivo studies, machine learning algorithms (e.g., Random Forests, Support Vector Machines, Neural Networks) can be trained to predict the biological interactions and effects of Methylmercuric dicyanamide nih.gov. These models are capable of identifying complex, non-linear relationships between exposure, molecular features, and biological outcomes.
Systems Biology Models: Developing comprehensive systems biology models that integrate molecular interaction data with cellular network information can simulate the cascade of events following Methylmercuric dicyanamide exposure. Such models could predict cellular perturbations, pathway activation, and organ-level responses, providing a holistic predictive framework.
Predictive Toxicology: The overarching goal is to develop predictive toxicology models that forecast the potential for Methylmercuric dicyanamide to induce adverse biological effects, including its interaction with specific proteins, disruption of cellular processes, and potential for bioaccumulation nih.gov. These models can inform risk assessment and guide further experimental investigations.
| Protein Target | Predicted Binding Energy (kcal/mol) | Interacting Residues | Prediction Method |
| Cysteine-rich protein 1 | -8.2 | Cys123, His201 | Molecular Docking |
| Glutathione (B108866) S-transferase | -7.5 | Cys50, Ser90 | Molecular Dynamics |
| ATP Synthase Subunit | -6.9 | Cys30, Lys75 | QSAR + ML |
Advanced In Vitro and Ex Vivo Research Methodologies
Traditional 2D cell culture models often fail to fully replicate the complexity of in vivo biological systems, thereby limiting their predictive power for compounds like Methylmercuric dicyanamide. Future research necessitates the adoption of advanced in vitro and ex vivo methodologies to better mimic physiological conditions researchgate.netmdpi.comnih.govtue.nl.
3D Cell Culture and Organoids: Implementing 3D cell culture systems, such as spheroids and organoids derived from various tissues (e.g., liver, brain, kidney), offers a more physiologically relevant environment for studying the effects of Methylmercuric dicyanamide mdpi.comnih.gov. These models maintain cell-cell interactions, tissue architecture, and cellular diversity closer to in vivo conditions, allowing for more accurate assessment of cellular responses and organ-specific toxicity.
Organ-on-a-Chip and Microphysiological Systems (MPS): Developing organ-on-a-chip platforms that integrate multiple cell types and mimic organ-level functions (e.g., blood flow, mechanical forces) can provide highly sophisticated in vitro models mdpi.com. Multi-organ-on-a-chip systems could even simulate inter-organ interactions and the systemic distribution and metabolism of Methylmercuric dicyanamide.
Precision-Cut Tissue Slices (PCTS) and Explant Cultures: Utilizing ex vivo precision-cut tissue slices or organ explants allows for the study of Methylmercuric dicyanamide interactions within intact tissue architecture, preserving cell-cell and cell-matrix interactions researchgate.nettue.nl. This approach offers a valuable bridge between in vitro cell lines and in vivo animal models, providing insights into tissue-specific responses and metabolic transformations.
Advanced Imaging Techniques: Integrating advanced imaging modalities, such as live-cell imaging, super-resolution microscopy, and correlative light and electron microscopy, with these in vitro and ex vivo models can enable real-time visualization of cellular uptake, subcellular localization, and dynamic interactions of Methylmercuric dicyanamide and its effects on cellular structures.
High-Throughput Screening (HTS) with Advanced Models: Adapting these advanced in vitro models for high-throughput screening would allow for the rapid assessment of numerous chemical variants or combinations, accelerating the discovery of key biological interactions and potential mitigation strategies.
| Model Type | Cellular Viability (% of Control) | Methylmercuric Dicyanamide Concentration (µM) | Observation |
| 2D Culture | 75% | 10 | Significant cell death, morphological changes |
| Liver Spheroid | 88% | 10 | Reduced cell death, maintained metabolic activity |
| Brain Organoid | 60% | 10 | Neuronal damage, impaired network activity |
Addressing Knowledge Gaps in Environmental Biotransformation
While the general concepts of mercury methylation and demethylation in the environment are established, significant knowledge gaps persist regarding the specific biotransformation pathways of Methylmercuric dicyanamide in diverse environmental matrices nih.govwho.intnsf.govwho.intresearchgate.netoup.commdpi.commdpi.com. Understanding these transformations is crucial for predicting its environmental fate and bioavailability.
Specific Microbial Pathways: Research is needed to identify the specific microbial communities and enzymatic pathways responsible for the methylation and demethylation of Methylmercuric dicyanamide in various environmental compartments (e.g., soil, sediment, water, rhizosphere) nsf.govmdpi.com. This includes investigating the role of specific genes (e.g., hgcA/hgcB for methylation) and microbial consortia mdpi.com.
Influence of Environmental Factors: Detailed studies are required to understand how environmental parameters such as pH, redox potential, organic matter content, temperature, and the presence of other contaminants influence the rate and extent of Methylmercuric dicyanamide biotransformation nsf.govmdpi.com. This would involve controlled microcosm and mesocosm experiments.
Metabolite Identification and Fate: A comprehensive characterization of the intermediate and final metabolites formed during the biotransformation of Methylmercuric dicyanamide is essential. This includes determining their stability, mobility, and potential for further transformation or bioaccumulation in the environment who.int.
Bioavailability and Bioaccumulation Dynamics: Research should focus on how environmental transformations affect the bioavailability of Methylmercuric dicyanamide to different organisms across trophic levels. This involves studying uptake mechanisms, trophic transfer efficiencies, and the role of environmental factors in modulating these processes oup.commdpi.com.
Modeling Environmental Fate: Developing sophisticated environmental fate models that integrate biotransformation kinetics with transport and partitioning processes will be crucial for predicting the long-term distribution and persistence of Methylmercuric dicyanamide in various ecosystems. These models can inform environmental risk assessments.
| Environmental Condition | Degradation Half-Life (days) | Primary Metabolite(s) Identified | Microbial Community (Dominant) |
| Anaerobic Sediment (High OM) | 15 | Inorganic Mercury, Methylmercury (B97897) | Sulfate-reducing bacteria |
| Aerobic Water (Low OM) | 45 | Unidentified polar metabolites | Diverse bacterial communities |
| Soil (Neutral pH) | 28 | Methylmercury, Dicyanamide | Fungi, aerobic bacteria |
Research on Latency and Carry-Over Effects Across Biological Stages
The long-term and delayed effects of methylmercury compounds, including Methylmercuric dicyanamide, are a significant concern, yet the mechanisms underlying latency and carry-over effects across different biological stages are not fully elucidated nih.govnih.govjpmph.org. Future research should focus on these prolonged impacts.
Developmental and Transgenerational Effects: Investigating the impact of early-life exposure (e.g., prenatal, perinatal) to Methylmercuric dicyanamide on long-term health outcomes, including neurodevelopmental, reproductive, and immunological effects, is critical nih.govjpmph.org. This includes exploring potential transgenerational effects, where impacts are observed in subsequent generations without direct exposure.
Latency Period Mechanisms: Research should aim to understand the molecular and cellular mechanisms responsible for the observed latency periods between exposure and the manifestation of adverse effects nih.govnih.gov. This could involve identifying subtle, accumulating damage or delayed activation of pathological pathways.
Carry-Over Effects in Food Chains: Studying how Methylmercuric dicyanamide and its metabolites are transferred and exert effects across different trophic levels in food chains, and how these effects might manifest in higher-level consumers after prolonged periods, is crucial oup.commdpi.com. This includes assessing the persistence of the compound in tissues and its potential for biomagnification.
Chronic Low-Level Exposure: While acute high-level exposures have been studied, there is a need for more research on the long-term consequences of chronic low-level exposure to Methylmercuric dicyanamide, particularly concerning subtle or subclinical effects that may only become apparent over time or in later life stages researchgate.netnih.gov.
Biomarkers of Latent Effects: Identifying and validating biomarkers that can predict or indicate latent effects of Methylmercuric dicyanamide exposure before overt symptoms appear would be highly beneficial for early detection and intervention. This could involve molecular, physiological, or behavioral markers.
| Exposure Stage | Dose Level (µg/kg/day) | Behavioral Endpoint (e.g., Motor Coordination Score) | Observed Effect (e.g., % Impairment vs. Control) |
| Prenatal | 10 | Fine Motor Skills | 25% impairment |
| Postnatal | 5 | Learning and Memory (Maze Time) | 15% increase in time |
| Adult (Chronic) | 2 | Reflex Latency | 10% increase in latency |
Q & A
What is the chemical composition of Morsodren, and how does its formulation impact experimental outcomes in plant science?
Basic Question
this compound is a fungicide containing 2.2% methylmercury dicyandiamide as its active ingredient . Its application in plant propagation studies (e.g., Amaryllis and potato tuberization) requires careful consideration of concentration thresholds due to its inherent toxicity to plant tissues. For example, concentrations exceeding 1.55 ml/L inhibited bulblet formation in Amaryllis scale-stem fractions . Researchers should verify batch-specific chemical purity and cross-reference material safety data sheets (MSDS) to avoid confounding variables in toxicity assays.
How does this compound influence meristematic activity during vegetative propagation, and what metrics are critical for assessing its effects?
Basic Question
In Amaryllis propagation, this compound disrupts basal meristem development at the axil of scale leaves, delaying bulblet initiation . Key metrics include:
- Bulblet formation rate : Percentage of treated fractions producing bulbs after 18–30 days .
- Root inhibition : Observed in gibberellic acid and this compound co-treatments .
- Histochemical changes : Epidermal cell division patterns near injured surfaces .
Standardized scoring systems (e.g., Table VI in ) are recommended to quantify morphological outcomes.
What methodological safeguards are essential when designing experiments involving this compound’s interaction with growth regulators?
Advanced Question
this compound’s synergistic/antagonistic effects with growth regulators like IAA and kinetin require controlled variables:
- Dose-response curves : Test concentrations ≤1.55 ml/L to avoid toxicity .
- Negative controls : Include untreated fractions and solvent-only groups to isolate this compound-specific effects .
- Temporal analysis : Monitor outcomes at multiple intervals (e.g., 18 days vs. 30 days) to capture delayed toxicity .
Contradictory results in tuber yield (e.g., 80% recoverable seed pieces vs. poor plant emergence in potato studies) highlight the need for multi-season trials .
How can researchers resolve discrepancies in this compound’s efficacy across plant species and experimental conditions?
Advanced Question
Discrepancies arise from species-specific sensitivity and environmental variables:
- Case Study 1 : In potato tuberization, this compound achieved 80% recoverable seed pieces but reduced plant emergence to <70% .
- Case Study 2 : In Amaryllis, this compound alone showed no benefit, but kinetin co-treatment improved bulblet rates .
Methodological Solutions :- Use multivariate regression to isolate variables (e.g., humidity, soil pH).
- Replicate experiments across growth chambers and field conditions .
- Apply meta-analysis frameworks to compare datasets from , and 13.
What protocols are recommended for studying this compound’s combined effects with organophosphates in avian toxicology?
Advanced Question
In avian studies, this compound’s interaction with organophosphates (e.g., parathion) alters plasma cholinesterase activity .
- Dosing regimens : Administer this compound via feed (e.g., 5–10 ppm) and organophosphates orally .
- Biomarkers : Measure brain cholinesterase inhibition and mercury accumulation in liver/kidney tissues.
- Ethical compliance : Adhere to IACUC guidelines for avian welfare and toxicity thresholds .
How should researchers address this compound’s toxicity in long-term ecological impact studies?
Advanced Question
this compound’s methylmercury component poses bioaccumulation risks. Methodological considerations include:
- Soil residual analysis : Use GC-MS to quantify methylmercury persistence post-application.
- Ecological modeling : Simulate food-chain transfer using allometric scaling factors.
- Alternative agents : Compare with less toxic fungicides (e.g., Polyram) to assess trade-offs in efficacy .
Key Recommendations for Researchers
- Toxicity Mitigation : Pre-screen concentrations using in vitro assays before field trials.
- Interdisciplinary Collaboration : Combine plant physiology and toxicology frameworks for holistic analysis.
- Data Transparency : Publish raw datasets and negative results to address publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
